

Application Notes and Protocols: Antimicrobial and Antifungal Evaluation of 1,5-Benzothiazepine Analogues

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Compound of Interest

Compound Name: **1,5-Benzothiazepine**

Cat. No.: **B1259763**

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the evaluation of **1,5-benzothiazepine** analogues for their antimicrobial and antifungal properties. The following sections detail the synthesis, characterization, and biological testing of these compounds, supported by experimental protocols and data presented for comparative analysis.

Introduction

1,5-Benzothiazepines are a class of heterocyclic compounds containing a benzene ring fused to a seven-membered thiazepine ring. This core structure is a recognized pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including cardiovascular, central nervous system, and anticancer effects.^{[1][2][3][4]} Notably, various analogues of **1,5-benzothiazepine** have demonstrated significant potential as antimicrobial and antifungal agents, showing activity against a spectrum of pathogenic bacteria and fungi.^{[2][5]} The exploration of novel derivatives continues to be a promising avenue for the development of new anti-infective therapies.

Data Presentation: Antimicrobial and Antifungal Activity

The antimicrobial and antifungal efficacy of **1,5-benzothiazepine** analogues is typically quantified by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.^[6] The following tables summarize the MIC values for selected **1,5-benzothiazepine** analogues against various bacterial and fungal strains as reported in the literature.

Table 1: Antibacterial Activity of **1,5-Benzothiazepine** Analogues (MIC in $\mu\text{g/mL}$)

Compound	Staphylococcus aureus	Bacillus subtilis	Escherichia coli	Proteus vulgaris	Reference
BT3	0.4	-	-	-	[7][8]
BT5	0.8	-	0.4	0.8	[7][8]
BT6	0.4	0.4	0.8	0.4	[7][8]
BT-25	64	64	64	64	[9]
Compound 4c	-	-	Good Activity	-	
Compound 4d	-	-	Good Activity	-	
Compound 4g	-	-	Good Activity	-	
Compound 4h	-	-	Good Activity	-	
Ciprofloxacin (Standard)	-	-	-	-	[7]

Table 2: Antifungal Activity of **1,5-Benzothiazepine** Analogues (MIC in $\mu\text{g/mL}$)

Compound	Candida albicans	Aspergillus niger	Candida tropicalis	Cryptococc us neoformans	Reference
BT3	1.6	-	-	-	[7][8]
BT5	-	0.8	1.6	-	[7][8]
BT6	0.4	0.4	0.4	-	[7]
BT-33	-	16	16	-	[9]
BT-35	-	16	16	-	[9]
BT-40	-	16	16	-	[9]
Compound 1	-	-	-	2-6	
Compound 2	-	-	-	2-6	
Fluconazole (Standard)	-	-	-	-	[7]

Experimental Protocols

This section provides detailed methodologies for the synthesis and antimicrobial evaluation of **1,5-benzothiazepine** analogues.

Synthesis of 1,5-Benzothiazepine Analogues

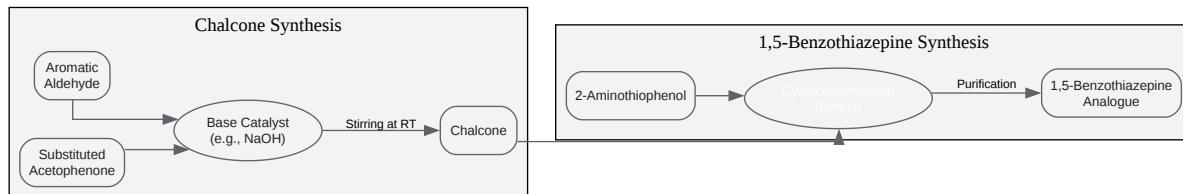
A common and effective method for the synthesis of **1,5-benzothiazepines** involves the cyclocondensation reaction of chalcones (α,β -unsaturated ketones) with 2-aminothiophenol. [1] [10]

Protocol 3.1.1: Synthesis of 1,5-Benzothiazepine Analogues from Chalcones

- Chalcone Synthesis:

- Dissolve an appropriate substituted acetophenone (1 mmol) and a substituted aromatic aldehyde (1 mmol) in ethanol.

- Add a catalytic amount of a base (e.g., aqueous NaOH or piperidine).
- Stir the reaction mixture at room temperature until the reaction is complete (monitored by Thin Layer Chromatography - TLC).
- Pour the reaction mixture into crushed ice and acidify with dilute HCl.
- Filter the precipitated chalcone, wash with water, and recrystallize from a suitable solvent (e.g., ethanol).
- Cyclocondensation Reaction:
 - Reflux a mixture of the synthesized chalcone (1 mmol) and 2-aminothiophenol (1 mmol) in a suitable solvent (e.g., ethanol, methanol, or PEG-400) for several hours.[10]
 - A catalytic amount of an acid (e.g., glacial acetic acid) or a base (e.g., piperidine) can be added to facilitate the reaction.[3]
 - Monitor the progress of the reaction by TLC.
 - After completion, cool the reaction mixture to room temperature.
 - Filter the resulting solid product, wash with a small amount of cold ethanol, and dry.
 - Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid).
- Characterization:
 - Confirm the structure of the synthesized **1,5-benzothiazepine** analogues using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.



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Caption: Synthetic workflow for **1,5-benzothiazepine** analogues.

Antimicrobial Susceptibility Testing

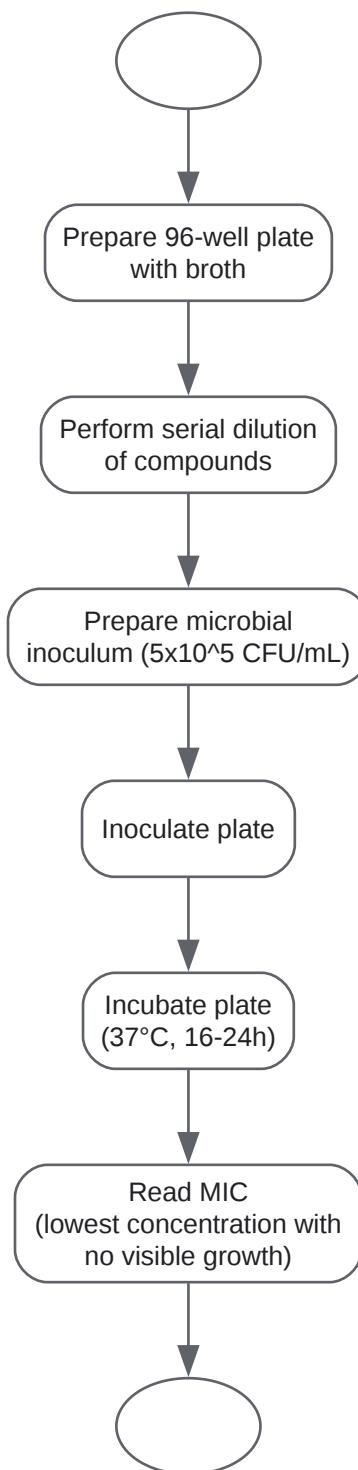
The following protocols are standard methods for determining the antimicrobial and antifungal activity of the synthesized compounds.

Protocol 3.2.1: Broth Microdilution Method for MIC Determination

This method is considered the gold standard for determining the MIC of an antimicrobial agent. [6]

- Preparation of Stock Solutions:
 - Dissolve the synthesized **1,5-benzothiazepine** analogues and standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi) in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL).
- Preparation of Microtiter Plates:
 - Dispense 100 µL of sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi into each well of a 96-well microtiter plate.
 - Perform a two-fold serial dilution of the compound stock solutions across the wells to achieve a range of final concentrations.

- Inoculum Preparation:
 - Grow microbial cultures overnight in their respective broths.
 - Dilute the cultures to achieve a final concentration of approximately 5×10^5 Colony Forming Units (CFU)/mL in the wells.[6]
- Inoculation and Incubation:
 - Add 10 μ L of the prepared inoculum to each well.
 - Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
 - Incubate the plates at 37°C for 16-24 hours for bacteria and at a suitable temperature for 24-48 hours for fungi.[6]
- Determination of MIC:
 - The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.



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Caption: Workflow for MIC determination by broth microdilution.

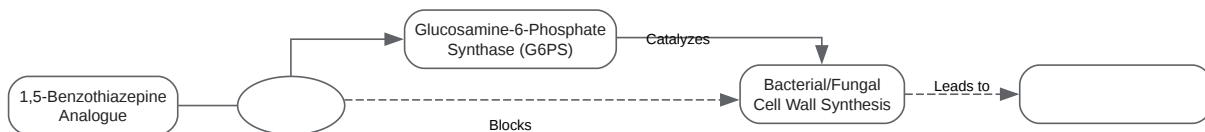
Protocol 3.2.2: Agar Well Diffusion Method

This method provides a qualitative or semi-quantitative measure of antimicrobial activity.

- Preparation of Agar Plates:
 - Prepare and sterilize Nutrient Agar for bacteria or Potato Dextrose Agar for fungi and pour into sterile Petri dishes.[\[7\]](#)
- Inoculation:
 - Spread a standardized microbial suspension evenly over the surface of the agar plates.
- Well Preparation and Sample Addition:
 - Create wells of a defined diameter (e.g., 6 mm) in the agar using a sterile cork borer.
 - Add a specific volume (e.g., 100 μ L) of the test compound solution at a known concentration into each well.
- Incubation:
 - Incubate the plates at 37°C for 24 hours for bacteria and at an appropriate temperature for 48-72 hours for fungi.
- Measurement of Inhibition Zone:
 - Measure the diameter of the clear zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.

Potential Mechanism of Action

While the precise mechanism of action for the antimicrobial and antifungal effects of many **1,5-benzothiazepine** analogues is still under investigation, some studies suggest potential targets. For instance, Glucosamine-6-phosphate synthase (G6PS) is a known target for antibacterial and antifungal agents, as it is crucial for the biosynthesis of the bacterial cell wall component peptidoglycan and the fungal cell wall component chitin.[\[11\]](#) Molecular docking studies have been employed to investigate the potential binding of **1,5-benzothiazepine** derivatives to the active site of G6PS, suggesting a possible mechanism of inhibition.[\[11\]](#)



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Caption: Postulated mechanism of action via G6PS inhibition.

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- To cite this document: BenchChem. [Application Notes and Protocols: Antimicrobial and Antifungal Evaluation of 1,5-Benzothiazepine Analogues]. BenchChem, [2025]. [Online PDF].

Available at: [<https://www.benchchem.com/product/b1259763#antimicrobial-and-antifungal-evaluation-of-1-5-benzothiazepine-analogues>]

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